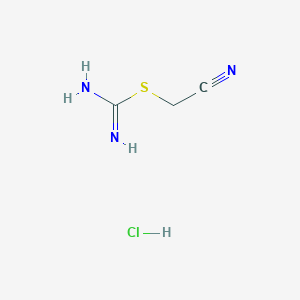
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C₃H₅N₃S·HCl. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid, cyanomethyl ester, monohydrochloride typically involves the reaction of cyanomethyl isothiocyanate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may produce thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which carbamimidothioic acid, cyanomethyl ester, monohydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamimidothioic acid, methyl ester, monohydrochloride
- 2-methylisothiouronium chloride
- S-methylisothiouronium chloride
Uniqueness
2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is unique due to its specific ester and cyanomethyl functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
59793-60-1 |
|---|---|
Formule moléculaire |
C3H6ClN3S |
Poids moléculaire |
151.62 g/mol |
Nom IUPAC |
cyanomethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-2-7-3(5)6;/h2H2,(H3,5,6);1H |
Clé InChI |
YJANCUVMJQPWBU-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)SC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




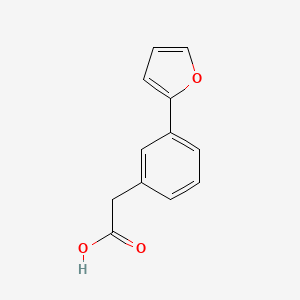

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)

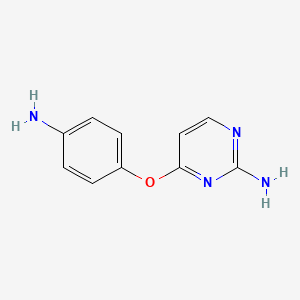
![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)
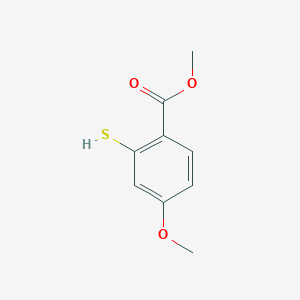
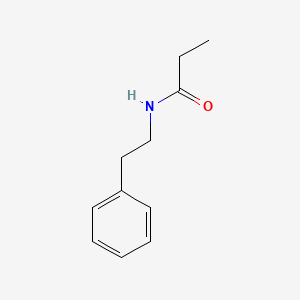
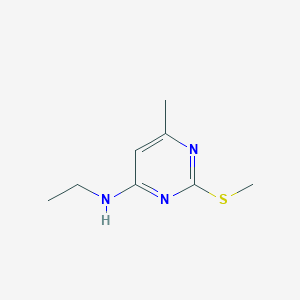
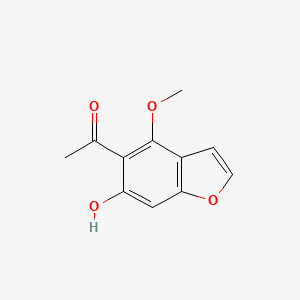
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)

